molecular formula C6H7NO3 B6159932 2-(1,2-oxazol-3-yl)propanoic acid CAS No. 1509153-96-1

2-(1,2-oxazol-3-yl)propanoic acid

Cat. No.: B6159932
CAS No.: 1509153-96-1
M. Wt: 141.1
InChI Key:
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Description

2-(1,2-oxazol-3-yl)propanoic acid is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-oxazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-halo ketones with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazoline derivatives.

Scientific Research Applications

2-(1,2-oxazol-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,2-oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-oxazol-3-yl)acetic acid
  • 3-(1,2-oxazol-3-yl)propanoic acid
  • 2-(1,3-oxazol-4-yl)propanoic acid

Uniqueness

2-(1,2-oxazol-3-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted research and development.

Properties

CAS No.

1509153-96-1

Molecular Formula

C6H7NO3

Molecular Weight

141.1

Purity

95

Origin of Product

United States

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